molecular formula C15H14ClNO3 B2737607 1-Chloronaphthalen-2-yl morpholine-4-carboxylate CAS No. 526190-29-4

1-Chloronaphthalen-2-yl morpholine-4-carboxylate

Cat. No. B2737607
CAS RN: 526190-29-4
M. Wt: 291.73
InChI Key: FETAMOVNKRIPDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on similar morpholine derivatives and chloronaphthalene-related structures has focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For example, studies on the synthesis of tetrahydroisoquinolinones and phthalocyanine derivatives incorporate morpholine and naphthalene units for their pharmacological interest and photodynamic therapy potential, respectively (Kandinska, Kozekov, & Palamareva, 2006); (Kucińska et al., 2015). These studies highlight the role of morpholine and chlorinated naphthalene derivatives in constructing complex molecules with potential therapeutic uses.

Catalysis and Material Science

Compounds featuring chloronaphthalene and morpholine frameworks are explored for their catalytic activities and material science applications. For instance, metal-organic architectures involving similar structural motifs have been studied for their catalytic activity in alkane oxidation, indicating the potential of chloronaphthalene and morpholine derivatives in catalysis and as components of functional materials (Gu et al., 2019).

Photodynamic Therapy

Morpholine derivatives have been investigated for their use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Studies on phthalocyanine derivatives possessing morpholine groups have shown promising results in vitro against cancer cell lines, suggesting the potential of morpholine-related compounds in medical applications (Kucińska et al., 2015).

Corrosion Inhibition

Research into morpholine and its derivatives has also extended into the field of corrosion inhibition. Compounds based on morpholine structures have been studied for their effectiveness in protecting metals against corrosion, highlighting their potential application in industrial processes and materials preservation (Nnaji et al., 2017).

properties

IUPAC Name

(1-chloronaphthalen-2-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETAMOVNKRIPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloronaphthalen-2-yl morpholine-4-carboxylate

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